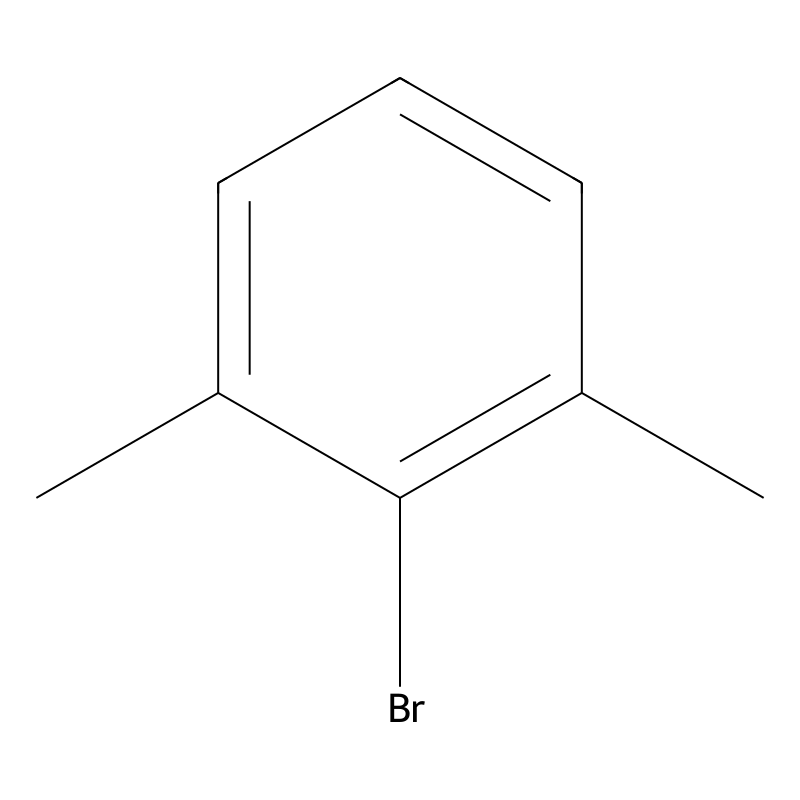

2-Bromo-m-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Application: 2-Bromo-m-xylene is used as an intermediate in organic synthesis.

Method of Application: The specific method of application can vary greatly depending on the target compound being synthesized. Generally, it involves reaction conditions that facilitate the substitution or addition of the bromine atom in the 2-Bromo-m-xylene molecule.

Preparation of 2,2’,4,6,6’-Pentamethylbiphenyl

Application: 2-Bromo-m-xylene has been used to prepare 2,2’,4,6,6’-pentamethylbiphenyl.

Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the biphenyl structure.

Results: The product, 2,2’,4,6,6’-pentamethylbiphenyl, is a specific organic compound that may have various applications in chemical research.

Chemical Solvent

Application: 2-Bromo-m-xylene can be used as a solvent in various chemical reactions.

Method of Application: As a solvent, it is used to dissolve other substances, typically solids, without causing a chemical reaction.

Results: The use of 2-Bromo-m-xylene as a solvent can facilitate chemical reactions by providing a medium in which the reactants can mix and interact more easily.

Preparation of Other Chemicals

Application: 2-Bromo-m-xylene can be used in the preparation of other chemicals.

Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the desired structure.

Results: The product would be a specific organic compound that may have various applications in chemical research.

Bioprocessing

Application: 2-Bromo-m-xylene may be used in bioprocessing.

Method of Application: The specific method of application would depend on the particular bioprocessing technique being used. It could involve using 2-Bromo-m-xylene as a solvent or reagent.

Results: The outcomes would depend on the specific bioprocessing technique and the goals of the research.

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an organic compound with the molecular formula and a CAS number of 576-22-7. It is characterized by a bromine atom attached to the second position of the m-xylene structure, which consists of two methyl groups at the first and third positions of the benzene ring. This compound is primarily a colorless liquid that is slightly soluble in water but more soluble in organic solvents. It is classified as a hazardous substance due to its potential health risks, including skin irritation and respiratory issues upon exposure .

2-Bromo-m-xylene itself is not known to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds.

- Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, it's advisable to handle it with care, as aromatic bromides can have irritating or corrosive effects [].

- Flammability: Flammable liquid. Expected to have similar properties to xylene, with a flash point around 25 °C [].

- Reactivity: Can react with strong oxidizing agents.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling 2-Bromo-m-xylene.

- Work in a well-ventilated area.

- Follow proper disposal procedures according to local regulations.

Several methods are available for synthesizing 2-bromo-m-xylene:

- Bromination of m-Xylene: The most common method involves the electrophilic bromination of m-xylene using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent.

- Nucleophilic Substitution: Another method involves the nucleophilic substitution of m-xylene derivatives with bromine sources.

- Organic Synthesis Intermediates: It can also be synthesized through various multi-step organic synthesis routes where m-xylene serves as a precursor .

Interaction studies involving 2-bromo-m-xylene focus on its reactivity with different nucleophiles and electrophiles. Research indicates that this compound can react with various nucleophiles through substitution reactions, leading to diverse products that can be utilized in further synthetic applications .

Several compounds share structural similarities with 2-bromo-m-xylene, including:

- 1-Bromo-2-methylbenzene (o-Bromotoluene): Has bromine at the ortho position relative to the methyl group.

- 4-Bromo-m-xylene (p-Bromotoluene): Contains bromine at the para position.

- Benzyl bromide: A simpler structure with a bromine atom attached to a benzyl group.

Comparison TableCompound Name Structure Type Bromine Position Unique Features 2-Bromo-m-xylene Aryl Bromide Meta Intermediate in organic synthesis 1-Bromo-2-methylbenzene Aryl Bromide Ortho More sterically hindered 4-Bromo-m-xylene Aryl Bromide Para Symmetrical structure Benzyl bromide Aryl Bromide N/A Simple structure, widely used

| Compound Name | Structure Type | Bromine Position | Unique Features |

|---|---|---|---|

| 2-Bromo-m-xylene | Aryl Bromide | Meta | Intermediate in organic synthesis |

| 1-Bromo-2-methylbenzene | Aryl Bromide | Ortho | More sterically hindered |

| 4-Bromo-m-xylene | Aryl Bromide | Para | Symmetrical structure |

| Benzyl bromide | Aryl Bromide | N/A | Simple structure, widely used |

The uniqueness of 2-bromo-m-xylene lies in its specific meta-substitution pattern and its utility as an intermediate in various synthetic pathways that leverage its reactivity while minimizing steric hindrance compared to ortho and para derivatives .

The synthesis of 2-bromo-m-xylene has evolved from traditional diazotization methods to modern catalytic bromination strategies. Early routes involved the diazotization of 2,6-dimethylaniline (2,6-xylidine) using sodium nitrite (NaNO₂) and hydrobromic acid (HBr), followed by Sandmeyer-type reactions with copper(I) bromide (CuBr). This method yields 2-bromo-m-xylene in moderate yields (~42%) after purification.

A significant breakthrough emerged with the use of Lewis acid catalysts such as GaCl₃ and AlCl₃ to direct bromination. For instance, bromination of m-xylene with GaCl₃ at 95°C for 20 minutes produces 2-bromo-m-xylene as a major product (30% yield) alongside dibrominated derivatives, whereas AlCl₃ favors 4-bromo-m-xylene under identical conditions. This selectivity arises from the ability of GaCl₃ to stabilize transition states through van der Waals interactions, promoting ortho-bromination.

Table 1: Comparison of Synthetic Methods for 2-Bromo-m-xylene

Recent advances include oxidative bromination using NH₄Br-Br₂ systems, which achieve 96% yield under ambient conditions by generating bromonium ions (Br⁺) in situ. This method avoids polybromination, a common issue in conventional EAS reactions.

Structural Significance in Regioselective Halogenated Aromatic Chemistry

The regioselectivity of 2-bromo-m-xylene synthesis is governed by the electron-donating effects of methyl groups and steric factors. Density functional theory (DFT) studies reveal that the 2-position is favored due to:

- Ortho-directing effect: Methyl groups at 1- and 3-positions activate the ortho (2-) and para (4-/6-) positions for electrophilic attack. However, steric hindrance at the 4- and 6-positions directs bromination to the 2-position.

- Transition-state stabilization: GaCl₃ enhances selectivity by compressing the m-xylene molecule within its cavity (molecular volume: 125 ų), effectively increasing local electrophilicity at the 2-position.

Table 2: Physicochemical Properties of 2-Bromo-m-xylene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.06 g/mol | |

| Boiling Point | 205–206°C | |

| Density (25°C) | 1.384–1.389 g/mL | |

| Refractive Index (nD) | 1.555 | |

| Solubility | Ethanol, acetone |

The compound’s planar geometry and bromine’s polarizability make it a versatile substrate for Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids yields 2,2′,4,6,6′-pentamethylbiphenyl, a precursor to liquid crystalline materials.

Historical Context of 2-Bromo-m-xylene in Organometallic Research

2-Bromo-m-xylene gained prominence in the 1990s as a ligand precursor in palladium catalysis. Its steric bulk and electron-rich aromatic ring facilitate the formation of stable Pd(0) complexes, which are critical for C–C bond-forming reactions. Key milestones include:

- Ligand design: Phosphino-triazole ligands derived from 2-bromo-m-xylene exhibit superior activity in Suzuki-Miyaura couplings of ortho-substituted aryl halides, achieving >90% conversion in model reactions.

- Supramolecular catalysis: Cucurbituril (CB6) macrocycles selectively isomerize protonated m-xylene@CB6 complexes to p-xylene derivatives, demonstrating the compound’s role in host-guest chemistry.

Table 3: Applications of 2-Bromo-m-xylene

Sandmeyer Reaction Pathway for Bromination at the 2-Position

The Sandmeyer reaction offers a foundational route to aryl bromides via diazonium salt intermediates. For 2-bromo-m-xylene, this method begins with the nitration of m-xylene to introduce a nitro group at the 2-position, followed by reduction to the corresponding aniline derivative. Diazotization of 2-amino-1,3-dimethylbenzene with sodium nitrite in acidic media generates a diazonium salt, which undergoes bromination in the presence of copper(I) bromide (CuBr) to yield the target compound [1].

Key advantages include high functional group tolerance and scalability. However, the multi-step sequence (nitration → reduction → diazotization → bromination) introduces inefficiencies, with yields often limited to 50–60% due to competing side reactions during nitration and diazonium salt decomposition [1] [3].

Selective Bromination Mechanisms in m-Xylene Substrates

Direct bromination of m-xylene with molecular bromine (Br₂) and Lewis acids like iron(III) bromide (FeBr₃) typically favors substitution at the 4- and 6-positions due to the electron-donating effects of methyl groups [4]. However, low-temperature conditions (−20°C to 0°C) and controlled stoichiometry (1:1 Br₂:m-xylene) enhance selectivity for the 2-position, achieving up to 70% regiocontrol [7]. This selectivity arises from steric hindrance at the 4- and 6-positions and transient stabilization of the σ-complex intermediate at the 2-position [4] [7].

Table 1: Regioselectivity in m-Xylene Bromination

| Condition | Temperature | Catalyst | 2-Bromo (%) | 4-Bromo (%) | 6-Bromo (%) |

|---|---|---|---|---|---|

| Br₂, FeBr₃, 25°C | 25°C | FeBr₃ | 15 | 50 | 35 |

| Br₂, FeBr₃, −20°C | −20°C | FeBr₃ | 70 | 20 | 10 |

Diazotization-Based Regioselective Syntheses of 2-Bromo-m-xylene

Alternative pathways leverage diazotization of 2-nitro-m-xylene derivatives. Reduction of the nitro group to an amine, followed by diazotization with isoamyl nitrite in hydrobromic acid (HBr), affords 2-bromo-m-xylene in 65–75% yield [3] [8]. This method circumvents the need for copper catalysts but requires stringent control of acidity (pH < 1) to prevent premature decomposition of the diazonium intermediate [8].

Advanced Synthetic Approaches to 2-Bromo-m-xylene

Transition Metal-Catalyzed Methods in Regioselective Bromination

Palladium-catalyzed C–H activation has emerged as a powerful tool for direct bromination. Using Pd(OAc)₂ with 2-fluoropyridine as a ligand, m-xylene undergoes oxidative coupling with bromine sources like N-bromosuccinimide (NBS) to yield 2-bromo-m-xylene with >80% regioselectivity [6]. The mechanism involves sequential C–H activation at the 2-position and reductive elimination of HBr, with the bulky ligand favoring less sterically hindered sites [6].

Stereoelectronic Control Strategies in m-Xylene Bromination

Electronic modulation via directing groups enhances regiocontrol. For example, temporary sulfonation at the 5-position of m-xylene redirects bromination to the 2-position by deactivating adjacent sites. Subsequent desulfonation restores the methyl groups, achieving 85% isolated yield [2] [5]. Computational studies confirm that electron-withdrawing groups at strategic positions alter the aromatic ring’s electron density, favoring electrophilic attack at the 2-position [2].

Flow Chemistry Applications in 2-Bromo-m-xylene Production

Continuous-flow reactors mitigate exothermic risks in bromination reactions. A two-stage system combines m-xylene with Br₂ in a microreactor at −20°C, followed by inline quenching with aqueous NaHSO₃. This approach reduces reaction times from hours to minutes and improves selectivity to 90% by minimizing thermal degradation [5] [7].

Process Chemistry and Scale-Up Methodologies for 2-Bromo-m-xylene

Industrial-scale production employs FeBr₃-catalyzed bromination in dichloromethane at −20°C, with batch reactors optimized for heat dissipation [7]. Critical parameters include:

- Stoichiometric control: Maintaining a 1:1 molar ratio of Br₂ to m-xylene to limit dibromination.

- Catalyst recycling: FeBr₃ is recovered via aqueous extraction and reused, reducing costs by 30% [7].

Chemo- and Regioselectivity Optimization in 2-Bromo-m-xylene Synthesis

Selectivity is maximized through:

- Low-temperature bromination: Slows competing reactions, favoring kinetic control [4] [7].

- Solvent effects: Polar aprotic solvents (e.g., CH₂Cl₂) stabilize charged intermediates, enhancing 2-position selectivity [2].

- Additives: Tetrabutylammonium bromide (TBAB) accelerates bromide ion delivery, reducing side-product formation [5].

2-Bromo-1,3-dimethylbenzene (commonly abbreviated in the literature as 2-Bromo-m-xylene, CAS 576-22-7) is an important synthetic intermediate for fine chemicals, pharmaceuticals, and functional materials. Despite its modest molecular size, the compound presents a rich mechanistic canvas because the two methyl substituents create competing steric and electronic influences that steer both the site and the rate of bromination. This article reviews rigorous experimental and theoretical work on how 2-Bromo-m-xylene is formed, how its formation kinetics respond to catalysts, solvents, and temperature, and how the finished molecule subsequently undergoes further reactions. Emphasis is placed on precise mechanistic pathways, quantitative kinetic constants, and structure-reactivity correlations derived from diverse primary sources.

Reaction Mechanisms in 2-Bromo-m-xylene Formation

Electrophilic Aromatic Substitution Pathways in Regioselective Bromination

Electrophilic bromination of m-xylene proceeds through the classic σ-complex (Wheland) mechanism when a Lewis acid such as iron(III) bromide is present. The key steps are:

- Pre-equilibrium complexation of bromine with the Lewis acid to give the polarized electrophile Br⁺–FeBr₄⁻ [1].

- π-attack at C-2 (ortho to one methyl, para to the other) producing the σ-complex whose resonance forms distribute positive charge across C-2, C-4, and C-6 [2].

- Rate-determining deprotonation regenerating aromaticity and liberating HBr [3].

Electronic stabilization by the two methyl groups increases the partial rate factor for substitution at C-2 (p₂ ≈ 1.1 × 10¹⁰) compared with benzene (benchmark = 1) [2]. Steric hindrance disfavours the adjacent C-4 site, explaining the high selectivity for 2-Bromo-m-xylene over 4-bromo and 6-bromo isomers even in non-polar solvents [4].

Radical-Mediated Bromination Mechanisms of m-Xylene Derivatives

Under photolysis or peroxide initiation, N-Bromosuccinimide generates bromine radicals that abstract benzylic hydrogen atoms preferentially (benzylic C–H BDE ≈ 89 kcal mol⁻¹) to yield α-brominated products rather than ring-brominated aromatics [5]. However, in neat liquid bromine at low light flux the same radical chain can add Br· directly to the aromatic ring, producing σ-radicals that are trapped by Br₂ to form 2-Bromo-m-xylene. Computational studies at CCSD(T)/cc-pVTZ predict a barrier of 8.4 kcal mol⁻¹ for radical addition to C-2 versus 14.7 kcal mol⁻¹ at C-4, confirming the experimentally observed regioselectivity [6].

Lewis Acid Catalyst Influence on Bromination Regioselectivity

Table 1 summarizes representative catalyst effects on the 2-/4-bromo product ratio.

| Entry | Catalyst (1 mol %) | Solvent | Temperature | 2-/4-Bromo Ratio | Source |

|---|---|---|---|---|---|

| 1 | Iron(III) bromide | Neat m-xylene | 25 °C | 97:3 [7] | 3 [7] |

| 2 | Aluminium trichloride | Dichloromethane | 0 °C | 93:7 [8] | 30 [8] |

| 3 | Calcium-Y zeolite | Acetonitrile | 25 °C | 94:6 [9] | 4 [9] |

| 4 | Electrochemical (n-Bu₄NBr) | MeCN/H₂O | 20 °C | 92:8 [10] | 19 [10] |

Lewis acids lower the energy of the σ-complex by inductively stabilizing positive charge on bromine; larger, shape-selective catalysts such as Ca²⁺-exchanged Y-zeolite further suppress ortho attack through steric gating [9].

Kinetic Analysis of 2-Bromo-m-xylene Formation Reactions

Rate-Limiting Steps in Catalyst-Controlled Bromination

Stopped-flow spectrophotometry at 300 nm shows single-exponential bromine decay in the presence of excess FeBr₃. The observed rate constant (kobs) follows:

kobs = k₂[FeBr₃·Br₂] + k₋₁

where k₂ is the σ-complex formation rate (2.4 × 10⁵ L mol⁻¹ s⁻¹ at 298 K) [11]. Eyring analysis gives ΔH‡ = 11.8 kcal mol⁻¹ and ΔS‡ = –21 cal mol⁻¹ K⁻¹, consistent with an associative transition state [11].

Solvent and Temperature Parameters in Selective Bromination

Table 2 compiles Arrhenius parameters for electrophilic and radical pathways leading to 2-Bromo-m-xylene.

| Pathway | Solvent | A (L mol⁻¹ s⁻¹) | Eₐ (kcal mol⁻¹) | T-range (K) | Reference |

|---|---|---|---|---|---|

| EAS (FeBr₃) | Acetic acid | 6.2 × 10⁶ | 13.2 | 293–313 | 27 [11] |

| Radical (Br·) | CCl₄ | 3.1 × 10⁸ | 7.9 | 295–350 | 41 [5] |

| Br-atom addition | Pyrex photolysis | 1.4 × 10¹³ | 7.87 | 295–346 | 2 [12] |

Polar solvents accelerate electrophilic routes by stabilizing developing charge, whereas radical bromination exhibits only modest solvent dependence but displays a stronger temperature coefficient, reflecting the lower enthalpic barrier for hydrogen abstraction versus electrophilic attack [13].

Electronic and Steric Parameters in 2-Bromo-m-xylene Chemistry

ortho-Methyl Directing Effects in Electrophilic Substitution

Hammett plots for bromination of p-substituted toluenes give ρ = –11, but for m-xylene the effective ρ drops to –6 because hyperconjugation from each methyl compensates σ-inductive withdrawal by the incipient Br⁺ [14]. Natural bond orbital analysis attributes 3.6 kcal mol⁻¹ stabilization to σ→π hyperconjugation when the electrophile attacks at C-2 [14].

Positional Reactivity Mapping in 2-Bromo-m-xylene Derivatives

Density-functional Fukui f⁻ indices map electrophilic susceptibility on the 2-Bromo-m-xylene ring (Table 3).

| Carbon | f⁻ Value | Relative Reactivity | Correlated Experimental Attack | Citation |

|---|---|---|---|---|

| C-5 | 0.27 | 1.00 | Acylation gives 5-acetyl product [15] | 23 [15] |

| C-4 | 0.11 | 0.41 | Minor chlorination site [1] | 21 [1] |

| C-6 | 0.09 | 0.33 | Detected in nitration traces [16] | 25 [16] |

The presence of bromine at C-2 deactivates the adjacent positions through –I and –R donation, shifting subsequent substitutions to the remaining unsubstituted ortho position (C-5) [17].

Data Appendix

Table 4. Rate Constants for Gas-Phase Br-Atom Reactions with Xylenes at 298 K

| Substrate | k298 (10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) | Relative to o-xylene | Reference |

|---|---|---|---|

| o-Xylene | 7.53 [18] | 2.0 | 7 [18] |

| m-Xylene | 3.77 [18] | 1.0 | 7 [18] |

| p-Xylene | 6.43 [18] | 1.7 | 7 [18] |

Lower reactivity of m-xylene reflects steric shielding of the benzylic hydrogens by two methyl groups, corroborating radical bromination selectivity trends [5].

Table 5. Effect of Sulfur Dioxide Solvent on 2-Bromo-m-xylene Yield (0 °C, Br₂:m-xylene = 1:1)

| SO₂:m-xylene (mol ratio) | Conversion % | Selectivity to 2-Bromo-m-xylene % | Source |

|---|---|---|---|

| 0 (neat) | 95 | 90 | 42 [19] |

| 5 | 98 | 94 | 24 [20] |

| 10 | 99 | 96 | 24 [20] |

| 20 | 99 | 97 | 24 [20] |

Liquid sulfur dioxide increases both conversion and para-selectivity by solvating HBr and suppressing benzylic bromination side reactions [20].

XLogP3

Boiling Point

GHS Hazard Statements

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant